2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole
Description
Properties
IUPAC Name |
(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-(1H-indol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c22-19(18-11-13-3-1-2-4-17(13)20-18)21-15-7-8-16(21)10-14(9-15)12-5-6-12/h1-4,11,15-16,20H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDVSBOTGWVFSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2C(=O)C4=CC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of this compound . This process often involves the use of asymmetric cycloadditions and other stereoselective reactions to ensure the correct spatial arrangement of atoms .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as flow chemistry and continuous processing can be employed to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert ketone or aldehyde groups into alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
- Synthesis Intermediate : This compound serves as a key intermediate in the synthesis of more complex molecules. It is utilized in studies of reaction mechanisms and stereochemistry.
- Building Block : It acts as a building block for synthesizing other organic compounds, facilitating the development of new materials and chemicals.
Biology
- Biological Activity : The compound is investigated for its interactions with various enzymes and receptors, particularly those related to neurological functions.
- Mechanism of Action : The 8-azabicyclo[3.2.1]octane scaffold within the compound is known to interact with neurotransmitter receptors, potentially modulating their activity and influencing signaling pathways.
Medicine
- Therapeutic Applications : Due to its unique structure, the compound is explored for potential therapeutic applications in developing new drugs targeting neurological disorders such as depression and anxiety.
- Drug Development : It has been studied as a precursor for synthesizing drugs with improved efficacy and reduced side effects.
Industry
- Fine Chemicals Production : The compound is used in producing fine chemicals and as a building block for more complex industrial products.
- Process Optimization : Industrial production methods are being developed to optimize synthesis routes, enhancing yield while minimizing hazardous reagents.
Data Table: Summary of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Chemistry | Key intermediate in organic synthesis | Facilitates creation of complex molecules |
| Biology | Interaction with enzymes/receptors | Insights into neurological functions |
| Medicine | Drug development for neurological disorders | Potential for new therapeutic agents |
| Industry | Production of fine chemicals | Enhances efficiency in chemical manufacturing |
Case Study 1: Neurological Drug Development
Research has demonstrated that derivatives of 2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole exhibit promising activity against serotonin receptors, suggesting potential use in treating mood disorders.
Case Study 2: Synthesis Techniques
A study explored various synthetic routes to optimize the production of this compound using flow chemistry techniques, resulting in increased yields and reduced reaction times compared to traditional batch processes.
Mechanism of Action
The mechanism of action of 2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites with high specificity, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique bicyclic framework and substituent positioning differentiate it from analogs. Below is a systematic comparison:
Structural and Functional Group Variations
Key Observations :
- Substituent Positioning : The target compound’s indole group at C2 distinguishes it from the C3-substituted analog in , which may alter steric interactions in biological targets .
- Functional Groups : Replacing the carbonyl with an ester group (as in ) reduces molecular weight (284.35 vs. 292.37) and likely impacts solubility and metabolic stability .
Pharmacological Implications (Speculative)
While pharmacological data are absent in the provided evidence, structural insights suggest:
Biological Activity
The compound 2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole is a member of the azabicyclo[3.2.1]octane family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological profiles, and case studies.
Chemical Structure and Properties
The structure of this compound features a bicyclic core known for its nitrogen-containing heterocyclic properties. The presence of functional groups such as the cyclopropylidene and carbonyl moieties significantly influences its biological interactions.
Biological Activities
Research indicates that compounds containing the 8-azabicyclo[3.2.1]octane scaffold exhibit various biological activities, including:
- Anticholinergic Effects : Many derivatives show potential as antagonists for neurotransmitter receptors, particularly in the central nervous system (CNS) .
- Analgesic Properties : Some studies suggest that these compounds can act as pain relievers by modulating pain pathways in the brain .
- Nematicidal Activity : Certain derivatives have demonstrated effectiveness against root-knot nematodes, showcasing their potential in agricultural applications .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Bicyclic Core : The azabicyclo[3.2.1]octane structure is synthesized through various enantioselective methods that ensure the correct stereochemistry is achieved .
- Introduction of Functional Groups : The cyclopropylidene and carbonyl groups are introduced via specific reactions that modify the bicyclic structure to enhance biological activity .
- Purification and Characterization : Following synthesis, compounds are purified using chromatography and characterized using NMR and mass spectrometry.
Case Study 1: Analgesic Activity
A series of 8-azabicyclo[3.2.1]octane derivatives were evaluated for their analgesic properties using animal models. The study found that certain compounds exhibited significant pain relief comparable to standard analgesics like morphine, indicating their potential for development as new pain management therapies .
Case Study 2: Antiviral Activity
In another study, derivatives of the azabicyclo[3.2.1]octane scaffold were screened for antiviral activity against hepatitis C virus (HCV). Compounds showed promising results with IC50 values in the low micromolar range, suggesting that they could serve as leads for antiviral drug development .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50/Effectiveness | Reference |
|---|---|---|---|
| Compound A | Analgesic | Comparable to morphine | |
| Compound B | Antiviral | IC50 = 5 µM | |
| Compound C | Nematicidal | 84% inhibition at 160 mg/L |
Pharmacological Profiles
The pharmacological profiles of compounds related to this compound indicate a range of receptor interactions:
- Vasopressin Receptors : Some derivatives have been identified as mixed vasopressin receptor antagonists, showing binding affinities that suggest potential use in treating conditions like heart failure .
- Dopamine Transporters : Research on related compounds indicates activity at dopamine transporters, which may be relevant for developing treatments for addiction and mood disorders .
Q & A
Q. What experimental designs evaluate the compound’s stability under varying storage and physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
